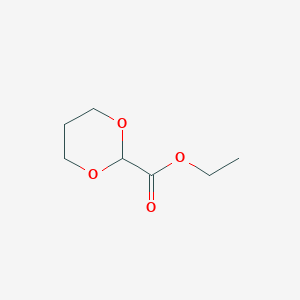

1,3-Dioxane-2-carboxylic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dioxane-2-carboxylic acid ethyl ester is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often have distinctive odors and are used in a variety of chemical reactions and applications, including synthesis and catalysis.

Synthesis Analysis

The synthesis of ethyl esters can be achieved through various methods. For instance, the formylation of alcohols and amines using ethyl formate as a mild formylation agent can be catalyzed by novel and green catalysts such as 2-(sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel under neat conditions at room temperature . Additionally, ethyl esters of certain carboxylic acids can be synthesized through reactions involving 2-cyano-3-arylacrylic acid and 1,3-cyclohexanedione derivatives in the presence of alcoholic sodium ethoxide .

Molecular Structure Analysis

The molecular structure of ethyl esters can be elucidated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of ethyl esters like 2-benzoxaphosphorine-3-carboxylic acid ethyl ester can be determined by single crystal X-ray diffraction, and their electronic structure and vibrational properties can be discussed based on quantum chemical DFT calculations .

Chemical Reactions Analysis

Ethyl esters are versatile intermediates in chemical synthesis. They can undergo palladium-catalyzed coupling reactions to yield a variety of substituted compounds. For instance, 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester can react with different partners to produce 2-aryl, heteroaryl, vinyl, allyl, and alkynyl indoles in good to excellent yields . This demonstrates the reactivity of ethyl esters in forming carbon-carbon and carbon-heteroatom bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their functional groups and molecular structure. Ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, for example, have been synthesized with various substituents and tested for their cardiotonic activity. Some of these esters showed positive inotropic activity, which is a measure of their ability to increase the force of heart muscle contraction . This indicates that the physical and chemical properties of ethyl esters can be tailored for specific biological activities.

科学研究应用

Catalytic Carboxylation

A study by Ukai et al. (2006) explored the catalytic carboxylation of aryl- and alkenylboronic esters using a rhodium(I) catalyst in dioxane under a CO2 atmosphere. This method offers a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, potentially including 1,3-Dioxane-2-carboxylic acid ethyl ester (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Synthesis of Indoles

Rossi et al. (2006) demonstrated the use of 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester in palladium-catalyzed coupling reactions to synthesize various 2-substituted indoles. This highlights the potential of using similar esters, like 1,3-Dioxane-2-carboxylic acid ethyl ester, in organic synthesis (Rossi, Abbiati, Canevari, Celentano, & Magri, 2006).

Reversible Protection of Carboxylic Function

Nefkens (1962) reported on phthalimidomethyl esters, which can be converted under mild conditions to their corresponding acids. This technique, involving esters in dioxane, could be applicable to 1,3-Dioxane-2-carboxylic acid ethyl ester for reversible protection of the carboxylic group (Nefkens, 1962).

Reaction Kinetics in Non-Aqueous Solvents

The kinetics of reactions involving ethoxyvinyl esters and carboxylic acids in dioxane were investigated by Zwanenburg and Drenth (2010). Understanding these reaction dynamics can inform the use of 1,3-Dioxane-2-carboxylic acid ethyl ester in similar contexts (Zwanenburg & Drenth, 2010).

Synthesis and Structure of Silsesquioxanes

Voisin et al. (2017) discussed the synthesis of carboxylic acid POSS derivatives and the solid-state structure of octa[2-(p-carboxyphenyl)ethyl] silsesquioxane, providing insights into how 1,3-Dioxane-2-carboxylic acid ethyl ester might be utilized in the formation of novel silsesquioxane-based materials (Voisin, Flot, Lee, Dautel, & Moreau, 2017).

Reactions with Formaldehyde

McMurry and Richardson (1967) explored reactions of formaldehyde with methylene compounds, including the preparation of esters like 1,3-Dioxane-2-carboxylic acid ethyl ester. Their work provides a basis for understanding the reactivity of such esters in organic synthesis (McMurry & Richardson, 1967).

安全和危害

属性

IUPAC Name |

ethyl 1,3-dioxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUQXVJIBJLCQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1OCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598471 |

Source

|

| Record name | Ethyl 1,3-dioxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxane-2-carboxylic acid ethyl ester | |

CAS RN |

90392-05-5 |

Source

|

| Record name | Ethyl 1,3-dioxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。